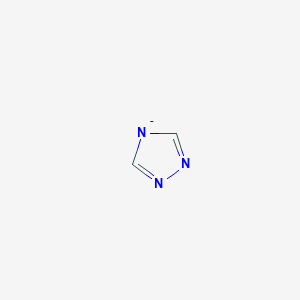
1,2,4-Triazolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazolide is a useful research compound. Its molecular formula is C2H2N3- and its molecular weight is 68.06g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Antifungal Applications
1,2,4-Triazole derivatives are primarily recognized for their antifungal properties. They function by inhibiting the enzyme 14-alpha-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. A study synthesized eight vinyl-1,2,4-triazole derivatives which exhibited significant antifungal activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.02 mM to 0.52 mM, outperforming standard antifungal agents like ketoconazole and bifonazole . The most effective compound demonstrated MIC values as low as 0.02-0.04 mM .
Antibacterial Properties
Recent research has shown that 1,2,4-triazole derivatives possess considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized in various studies displayed MIC values from 0.0002 to 32 µg/mL against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The effectiveness of these compounds makes them promising candidates for developing new antibacterial agents .
Anti-inflammatory Effects
1,2,4-Triazole derivatives have been investigated for their anti-inflammatory properties. A specific derivative demonstrated selective inhibition of COX-2 over COX-1, showing an IC50 value of 20.5 µM compared to over 100 µM for COX-1 . This selectivity indicates a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Anticancer Potential
The anticancer activity of 1,2,4-triazole derivatives is notable in several studies. These compounds have been incorporated into various therapeutic agents used in clinical settings, such as letrozole and anastrozole . Their mechanism often involves the inhibition of specific pathways critical to cancer cell proliferation and survival.
Applications in Drug Development
The versatility of 1,2,4-triazole allows it to be a scaffold for developing new pharmaceuticals. Research indicates that modifications to the triazole ring can enhance biological activity and selectivity against various targets . For example, scientists have synthesized novel triazole derivatives that show promise as anti-tubercular agents and in treating other infectious diseases .
Summary Table of Biological Activities
| Biological Activity | Mechanism | Key Findings |
|---|---|---|
| Antifungal | Inhibition of CYP51 | MIC values: 0.02-0.52 mM; superior to ketoconazole |
| Antibacterial | Disruption of bacterial cell function | MIC values: 0.0002-32 µg/mL; effective against MRSA |
| Anti-inflammatory | COX-2 inhibition | Selective COX-2 inhibitor with lower ulcer risk than NSAIDs |
| Anticancer | Pathway inhibition | Incorporated into clinical drugs like letrozole |
Case Study 1: Antifungal Efficacy
A study evaluated eight vinyl-1,2,4-triazole derivatives against various fungal strains using microdilution methods. The results indicated that compound 2h exhibited the highest antifungal activity with MIC values significantly lower than those of standard treatments .
Case Study 2: Antibacterial Activity
In another investigation focusing on antibacterial properties, newly synthesized triazoles were tested against a range of bacterial strains including resistant species like MRSA. The results showed that specific derivatives had enhanced efficacy compared to traditional antibiotics .
Propiedades
IUPAC Name |
1,2-diaza-4-azanidacyclopenta-2,5-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N3/c1-3-2-5-4-1/h1-2H/q-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYPXODIXIRXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C[N-]1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N3- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
68.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













